molecular formula C11H10ClNO B8078205 4-(4-(Chloromethyl)phenyl)-2-methyloxazole

4-(4-(Chloromethyl)phenyl)-2-methyloxazole

Cat. No.: B8078205
M. Wt: 207.65 g/mol
InChI Key: DXCRQTGEPWDJGQ-UHFFFAOYSA-N
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Description

4-(4-(Chloromethyl)phenyl)-2-methyloxazole is a heterocyclic organic compound that features both an oxazole ring and a chloromethyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-(Chloromethyl)phenyl)-2-methyloxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-(chloromethyl)benzaldehyde with 2-amino-2-methylpropanenitrile in the presence of a base, followed by cyclization to form the oxazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 4-(4-(Chloromethyl)phenyl)-2-methyloxazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxazole derivatives with different oxidation states.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and amines.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically employed.

Major Products: The major products formed from these reactions include various substituted oxazoles, biaryl compounds, and other heterocyclic derivatives.

Scientific Research Applications

Chemistry: In organic synthesis, 4-(4-(Chloromethyl)phenyl)-2-methyloxazole is used as a building block for the synthesis of more complex molecules. Its reactivity makes it valuable for creating libraries of compounds for drug discovery.

Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its derivatives may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.

Industry: In materials science, it can be used to modify polymers and create new materials with desirable properties, such as enhanced thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of 4-(4-(Chloromethyl)phenyl)-2-methyloxazole depends on its specific application. In medicinal chemistry, its biological activity may involve interaction with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of biological pathways. The exact mechanism would vary based on the derivative and its intended use.

Comparison with Similar Compounds

    4-(Chloromethyl)phenyltrimethoxysilane: Used in sol-gel chemistry and catalysis.

    4-(Chloromethyl)phenyltrichlorosilane: More reactive due to the presence of chlorine atoms, used in different applications.

    4-(Chloromethyl)phenyltrimethylsilane: Lacks methoxy groups, resulting in different chemical behavior.

Uniqueness: 4-(4-(Chloromethyl)phenyl)-2-methyloxazole is unique due to its combination of an oxazole ring and a chloromethyl-substituted phenyl group, which imparts specific reactivity and potential for diverse applications in various fields.

This comprehensive overview highlights the significance of this compound in scientific research and industrial applications. Its unique structure and reactivity make it a valuable compound for further exploration and development.

Properties

IUPAC Name

4-[4-(chloromethyl)phenyl]-2-methyl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO/c1-8-13-11(7-14-8)10-4-2-9(6-12)3-5-10/h2-5,7H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXCRQTGEPWDJGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)C2=CC=C(C=C2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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